molecular formula C20H24ClN5O2 B11243520 (4-Chlorophenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

(4-Chlorophenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B11243520
M. Wt: 401.9 g/mol
InChI Key: MQUAVCRPQDUHEH-UHFFFAOYSA-N
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Description

4-{2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring, and finally, the morpholine ring is added. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-{2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24ClN5O2

Molecular Weight

401.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24ClN5O2/c1-15-14-18(24-10-12-28-13-11-24)23-20(22-15)26-8-6-25(7-9-26)19(27)16-2-4-17(21)5-3-16/h2-5,14H,6-13H2,1H3

InChI Key

MQUAVCRPQDUHEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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